molecular formula C2HBrN2S B6260162 5-bromo-1,2,3-thiadiazole CAS No. 1367991-31-8

5-bromo-1,2,3-thiadiazole

Cat. No.: B6260162
CAS No.: 1367991-31-8
M. Wt: 165.01 g/mol
InChI Key: LSEHIBCSNHQYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1,2,3-thiadiazole is a heterocyclic compound containing a five-membered ring composed of three carbon atoms, one nitrogen atom, one sulfur atom, and a bromine atom attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1,2,3-thiadiazole typically involves the bromination of 1,2,3-thiadiazole. One common method includes the reaction of 1,2,3-thiadiazole with bromine in the presence of an oxidant. The reaction conditions often involve mixing the reactants in a suitable solvent, such as ethanol, and maintaining the reaction at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous bromination processes where hydrobromic acid is re-oxidized to bromine, allowing for the efficient and cost-effective synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-bromo-1,2,3-thiadiazole involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Comparison: 5-Bromo-1,2,3-thiadiazole is unique due to its specific electronic properties and reactivity. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo nucleophilic substitution and cross-coupling reactions without significantly affecting its aromaticity . This makes it a valuable compound for the synthesis of materials with tailored electronic properties.

Properties

IUPAC Name

5-bromothiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrN2S/c3-2-1-4-5-6-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSEHIBCSNHQYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HBrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367991-31-8
Record name 5-bromo-1,2,3-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.